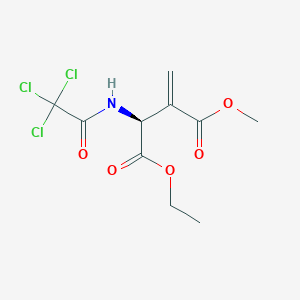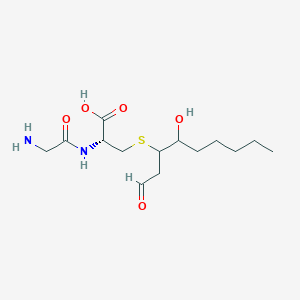
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glycyl group attached to a cysteine residue, which is further modified by a 4-hydroxy-1-oxononan-3-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine typically involves multiple steps, starting with the protection of the amino and thiol groups of cysteine. The protected cysteine is then coupled with a glycyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The 4-hydroxy-1-oxononan-3-yl moiety is introduced through a selective alkylation reaction, followed by deprotection of the amino and thiol groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to accommodate the increased production volume. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.
Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides or sulfenic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Use in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-cysteine: Lacks the 4-hydroxy-1-oxononan-3-yl moiety, resulting in different chemical and biological properties.
S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine: Lacks the glycyl group, affecting its peptide-like behavior.
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-D-cysteine: The D-isomer of cysteine, which may exhibit different stereochemical interactions.
Uniqueness
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
691364-64-4 |
|---|---|
Molekularformel |
C14H26N2O5S |
Molekulargewicht |
334.43 g/mol |
IUPAC-Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1 |
InChI-Schlüssel |
ZZHYRLQTQJSRNJ-UNXYVOJBSA-N |
Isomerische SMILES |
CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O |
Kanonische SMILES |
CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


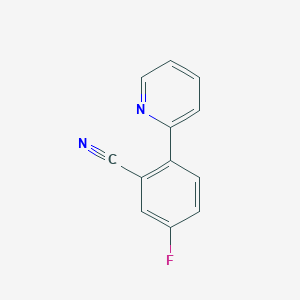
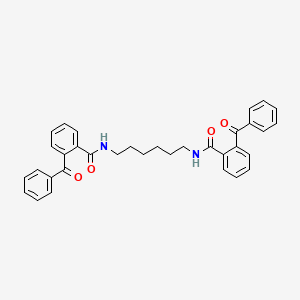

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)

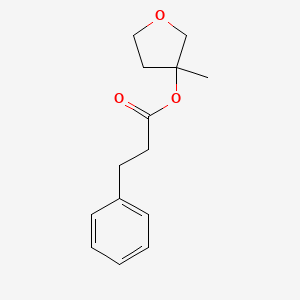
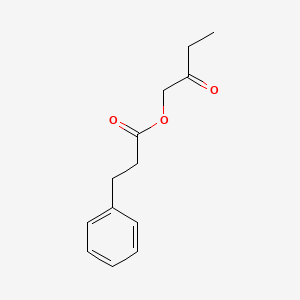
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
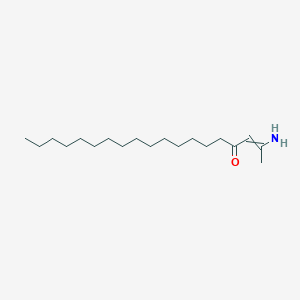
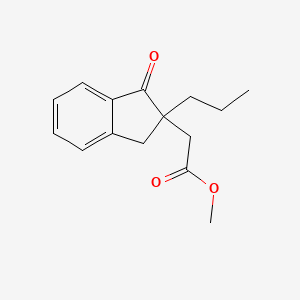
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
